![molecular formula C15H14N2O3 B2443512 N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 378215-62-4](/img/structure/B2443512.png)
N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as MPDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPDC is a heterocyclic compound that contains a pyridine ring and a benzodioxine ring, and it has a molecular formula of C16H15N2O3.
Scientific Research Applications
- Application : Research suggests that N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibits better anti-fibrosis activity than Pirfenidone (PFD) and other compounds on hepatic stellate cells (HSC-T6) . It may hold promise as a potential antifibrotic drug candidate.
Antifibrotic Agents
Pharmaceutical Testing and Reference Standards
Mechanism of Action
Target of Action
The primary target of this compound is the TGF-beta receptor type-1 . This receptor plays a crucial role in cellular processes such as cell growth, cell differentiation, apoptosis, and cellular homeostasis.
Mode of Action
It is known to interact with the tgf-beta receptor type-1 . The interaction between the compound and its target may result in changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in.
Biochemical Pathways
Given its target, it is likely that it impacts the TGF-beta signaling pathway, which has downstream effects on various cellular processes such as cell growth and differentiation .
Result of Action
Given its target, it is likely that it influences cellular processes regulated by the TGF-beta receptor type-1 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its target .
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-5-4-8-14(16-10)17-15(18)13-9-19-11-6-2-3-7-12(11)20-13/h2-8,13H,9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUZBFTYCOTAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322651 |
Source
|
Record name | N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26666177 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
CAS RN |
378215-62-4 |
Source
|
Record name | N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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